molecular formula C3H4N2O B111107 4-Aminoisoxazole CAS No. 108511-97-3

4-Aminoisoxazole

Cat. No.: B111107
CAS No.: 108511-97-3
M. Wt: 84.08 g/mol
InChI Key: CVCYZCBJCQXUCN-UHFFFAOYSA-N
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Description

4-Aminoisoxazole is a useful research compound. Its molecular formula is C3H4N2O and its molecular weight is 84.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Synthesis

  • Aminoisoxazoles in Heterocyclic Synthesis : Aminoisoxazoles (AI) play a significant role in the synthesis of condensed heterocyclic systems such as isoxazolopyridines, isoxazolopyrimidines, and isoxazolodiazepines. These AI-based condensed systems exhibit a range of biological activities including cytostatic, antibacterial, and anticonvulsant activities (Kislyi, Danilova, & Semenov, 2007).
  • Synthesis Methods : Various methods have been developed for the synthesis of 4-alkyl-5-aminoisoxazoles, which are significant in the creation of diverse chemical compounds (Bourbeau & Rider, 2006).

Biological and Medicinal Applications

  • Cytotoxic Properties Against Cancer : Certain 5-aminoisoxazole derivatives exhibit cytotoxic properties against various cancer cell lines, making them potential candidates for anticancer drugs (Altug et al., 2014).
  • Antibacterial Activity : Some 5-amino-4-nitroisoxazole-3-carboxilic acid derivatives have demonstrated moderate antibacterial activity, highlighting their potential in antibacterial drug development (Sadovnikov et al., 2020).
  • Potential in Cancer Therapy : 4-Amino substituted resorcino-isoxazole SST0116CL1, a heat shock protein 90 inhibitor, has shown promising antitumor effects in various solid and hematological tumors, indicating its potential as a new clinical candidate for cancer therapy (Vesci et al., 2014).

Environmental Applications

  • Biodegradation Studies : Research involving bacteria from different origins showed that they could degrade compounds related to 4-aminoisoxazole, suggesting potential applications in bioremediation (Mulla et al., 2018).

Mechanism of Action

Target of Action

4-Aminoisoxazole is a versatile reactant used in the design and synthesis of various compounds with significant biological activities . It has been found to have potential interactions with the GABA A receptor, a target for the treatment of epilepsy, anxiety, and sleep disorders .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, when interacting with the GABA A receptor, it exhibits antagonistic activity, potentially altering the receptor’s function . .

Biochemical Pathways

This compound can affect various biochemical pathways due to its wide range of biological activities. It has been associated with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . The specific biochemical pathways affected by this compound depend on its target and the nature of its interaction with that target.

Result of Action

The result of this compound’s action at the molecular and cellular level depends on its specific targets and the nature of its interaction with them. For example, its antagonistic activity at the GABA A receptor could lead to changes in neuronal excitability, potentially influencing conditions like epilepsy, anxiety, and sleep disorders .

Future Directions

Given the wide range of biological activities and therapeutic potential of isoxazole derivatives, there is significant interest in developing new synthetic strategies and designing new isoxazole derivatives . This includes the development of eco-friendly synthetic strategies and the exploration of metal-free synthetic routes .

Biochemical Analysis

Biochemical Properties

Isoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific isoxazole derivative and the biomolecules it interacts with .

Cellular Effects

Isoxazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Isoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Isoxazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Isoxazole derivatives have been studied for their effects at different dosages, including any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Isoxazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Isoxazole derivatives have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

Isoxazole derivatives have been studied for their subcellular localization, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name

1,2-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c4-3-1-5-6-2-3/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCYZCBJCQXUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549977
Record name 1,2-Oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108511-97-3
Record name 1,2-Oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazol-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How are 4-Aminoisoxazoles commonly synthesized?

A1: A prevalent synthetic route for 4-Aminoisoxazoles involves the Thorpe cyclization of α-(acylmethoxyimino)nitriles. This method utilizes lithium hydroxide to facilitate the cyclization process, leading to the formation of 5-acyl-4-aminoisoxazoles []. Other methods include base-promoted nitrosation of N-substituted cyanoacetamides [] and cyclization of O-(β-oxoalkyl)-substituted α-hydroxyimino nitriles [, ].

Q2: Can you provide the molecular formula and weight of 4-Aminoisoxazole?

A2: The molecular formula of this compound is C3H4N2O. Its molecular weight is 84.08 g/mol.

Q3: What are the characteristic spectroscopic features of 4-Aminoisoxazoles?

A3: While the provided research papers don't delve into detailed spectroscopic data for the parent this compound, they discuss specific derivatives. For instance, 3-(3-methyl-isoxazolo[4,5-b]pyridin-N-oxide-6-yl)-chromen-2-one exhibits characteristic peaks in its ¹H NMR spectrum, including singlets at δ 2.2, 7.2, and 8.1 ppm, attributed to specific protons within the molecule []. Additionally, the N-oxide functionality in this derivative is identifiable by an IR peak at 1420 cm⁻¹ [].

Q4: How do 4-Aminoisoxazoles react with nucleophiles?

A4: Cycloadducts formed from the reaction of 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone and nitrile oxides can be further reacted with nucleophiles. This reaction leads to the formation of this compound derivatives [].

Q5: Are there any known ring transformations involving 4-Aminoisoxazoles?

A5: Yes, research indicates that 4-Aminoisoxazoles can undergo ring transformation reactions to yield triazole derivatives [].

Q6: What biological activities have been associated with this compound derivatives?

A6: this compound derivatives have demonstrated a range of biological activities, including trypanocidal [], antibacterial [], and antimitotic properties []. Notably, certain derivatives have shown potential as glycogen synthase kinase 3 (GSK3) inhibitors, making them relevant for Alzheimer's disease research [].

Q7: How do structural modifications in 4-Aminoisoxazoles influence their biological activity?

A7: Structure-Activity Relationship (SAR) studies have revealed crucial insights into the impact of substituents on the biological activity of 4-Aminoisoxazoles. For example, introducing an ethyl group on the isoxazole ring enhances lipophilicity []. Additionally, incorporating a 3,4,5-trimethoxyphenyl substituent significantly contributes to cytotoxicity, particularly towards specific cancer cell lines []. Studies on 3-methyl-5-(o-r-styryl)-4-aminoisoxazoles explored the influence of ortho effects on electron impact fragmentation patterns [, ].

Q8: Have any this compound derivatives shown selectivity towards specific cancer cells?

A8: Yes, research highlights the selectivity of specific this compound derivatives. For instance, 3-methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide (1ab) exhibited higher cytotoxicity towards the androgen-sensitive human prostate adenocarcinoma cell line LNCaP compared to conditionally normal cell lines and primary fibroblasts []. This selectivity makes it a promising candidate for further investigation in prostate cancer treatment.

Q9: Have computational methods been employed in this compound research?

A9: Yes, theoretical studies have been conducted to elucidate the formation mechanism of 4-Aminoisoxazoles [, ]. Researchers have also explored unusual rearrangements of oximinonitriles in the context of this compound synthesis []. These computational investigations contribute significantly to understanding the reactivity and behavior of these compounds.

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